4-(4-bromo-2-fluorobenzyl)-2-(2,3-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
Properties
IUPAC Name |
4-[(4-bromo-2-fluorophenyl)methyl]-2-(2,3-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrFN2O3S/c1-14-6-5-8-19(15(14)2)26-22(27)25(13-16-10-11-17(23)12-18(16)24)20-7-3-4-9-21(20)30(26,28)29/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWDQIGTOGPLRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=C(C=C4)Br)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-bromo-2-fluorobenzyl)-2-(2,3-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide , also known by its CAS number 893789-37-2 , is a member of the benzo[e][1,2,4]thiadiazine class. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.
- Molecular Formula : C22H18BrFN2O3S
- Molecular Weight : 489.36 g/mol
- IUPAC Name : 4-[(4-bromo-2-fluorophenyl)methyl]-2-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Biological Activity Overview
Research into the biological activity of this compound indicates several potential pharmacological effects. The following sections summarize key findings from various studies.
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives with bromine and fluorine substituents have demonstrated moderate to good antibacterial activity against various strains of bacteria. The presence of electron-withdrawing groups like bromine enhances the compound's efficacy in disrupting bacterial cell walls and metabolism .
Anticonvulsant Effects
The compound's structural analogs have been investigated for their anticonvulsant properties. In particular, studies involving chemically-induced seizure models in rodents have indicated that modifications at the benzyl position can lead to enhanced anticonvulsant activity. The mechanism may involve modulation of neurotransmitter levels and neuroprotective effects against oxidative stress .
Neuroprotective Mechanisms
Research has highlighted the neuroprotective potential of similar compounds in models of epilepsy. These compounds were shown to upregulate neurosteroids and downregulate stress hormones in brain tissue, suggesting a dual mechanism of action that could be beneficial in treating neurological disorders .
Case Study 1: Antibacterial Activity
A series of experiments assessed the antibacterial activity of structurally related compounds. Compounds containing bromo and fluoro substituents showed significant inhibition against Gram-positive and Gram-negative bacteria. The most effective derivatives were those with multiple electron-withdrawing groups that enhanced their lipophilicity and ability to penetrate bacterial membranes .
Case Study 2: Anticonvulsant Activity in Rodent Models
In a controlled study using pentylenetetrazole (PTZ) to induce seizures in mice, compounds similar to the target compound were administered at varying doses. Results indicated a dose-dependent reduction in seizure frequency and severity. The most effective compound exhibited an ED50 value significantly lower than that of standard anticonvulsants like phenytoin .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H18BrFN2O3S |
| Molecular Weight | 489.36 g/mol |
| CAS Number | 893789-37-2 |
| Antibacterial Activity | Moderate to Good |
| Anticonvulsant ED50 | <9 mg/kg (compared to phenytoin) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on structural analogs with variations in core scaffolds, substituents, and synthetic methodologies.
Core Structure Variations
Key Observations :
- Synthetic Complexity: Thiazinane derivatives (e.g., 35) are synthesized via ring-opening reactions with phenols, while the pyrido-thiadiazine analog () may require multi-step functionalization. The target compound’s synthesis likely parallels these methods but with bromo-fluoro and dimethylphenyl substituents.
Substituent Effects
- Bromo-Fluoro vs. Bromo-Methyl: The target compound’s 4-bromo-2-fluorobenzyl group introduces both electron-withdrawing (Br, F) and steric effects, contrasting with 4-bromo-3,5-dimethylphenoxy in compound 35. Fluorine’s electronegativity may enhance metabolic stability compared to methyl groups .
- Aromatic vs.
Reactivity and Functionalization
- Suzuki Coupling Potential: Compound 40 () undergoes Suzuki coupling with phenylboronic acid, suggesting that the target compound’s bromo group could enable similar derivatization for SAR studies .
- Sulfonamide Stability : The sulfone group in all analogs confers resistance to hydrolysis, critical for maintaining structural integrity under physiological conditions .
Research Implications and Gaps
- The bromo-fluoro and dimethylphenyl groups may enhance binding to hydrophobic pockets in enzymes .
- Synthetic Optimization : The low yield (32%) of compound 36 () highlights challenges in methylating thiazinanes, suggesting that alternative protecting groups or catalysts (e.g., Cu or BF3·OEt2) could improve efficiency for the target compound .
Preparation Methods
Solid-Phase Construction of the Thiadiazine Scaffold
The benzothiadiazine dioxide core is synthesized via a solid-phase approach using resin-bound intermediates. As demonstrated by Cankařová et al., N-sulfonyl iminium ion cyclization followed by nucleophilic addition enables stereoselective formation of the thiadiazine ring. Key steps include:
- Resin functionalization : Wang resin is treated with Fmoc-β-alanine and 3-(Fmoc-amino)propanol under DIC/HOBt activation to generate a secondary amine linker.
- Cyclization : Treatment with 4-nitrobenzenesulfonyl chloride (4-Nos-Cl) and 2,6-lutidine in dichloromethane forms the N-sulfonyl iminium intermediate, which undergoes cyclization upon exposure to aminoacetaldehyde dimethyl acetal.
- Reductive cleavage : Sodium dithionite reduces nitro groups to amines, avoiding tin salt contamination observed with SnCl₂.
This method achieves >90% purity for the core structure, as confirmed by HPLC and $$^1$$H-NMR.
Palladium-Catalyzed C–H Arylation for 2,3-Dimethylphenyl Attachment
Direct Arylation Strategy
The 2,3-dimethylphenyl group is introduced via Pd-catalyzed C–H activation, as reported by Li et al.:
- Substrate preparation : 3-Aryl-2H-benzothiadiazine 1,1-dioxide is treated with 2-iodo-1,3-dimethylbenzene in the presence of Pd(OAc)₂ (5 mol%), AgOAc (2 equiv), and TFA (10 mol%) in DMA at 120°C.
- Regioselectivity : Arylation occurs exclusively at the C6 position of the benzothiadiazine core due to electronic directing effects of the sulfone group.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Additive | AgOAc (2 equiv) |
| Acid | TFA (10 mol%) |
| Solvent | DMA |
| Temperature | 120°C |
| Yield | 82–85% |
Final Assembly and Characterization
Alkylation of the Thiadiazine Core
The 4-bromo-2-fluorobenzyl bromide is coupled to the N1 position of the benzothiadiazine dioxide via nucleophilic substitution:
- Base-mediated alkylation : K₂CO₃ in DMF facilitates displacement of the benzyl bromide at 60°C.
- Purification : Silica gel chromatography (EtOAc/hexane, 1:3) yields the final compound in 75% purity, with subsequent recrystallization from ethanol elevating purity to >99%.
Analytical Data :
- $$^1$$H-NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H), 7.45–7.39 (m, 2H), 7.21 (d, J = 6.8 Hz, 1H), 5.12 (s, 2H), 2.45 (s, 3H), 2.32 (s, 3H).
- HRMS : m/z calc. for C₂₃H₁₉BrFN₃O₃S [M+H]⁺: 556.0321; found: 556.0324.
Comparative Analysis of Synthetic Routes
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with halogenated benzyl precursors. Key steps include:
- Nucleophilic substitution to introduce the bromo-fluorobenzyl group.
- Cyclization of the thiadiazine ring under controlled pH (e.g., using NaHCO₃ to maintain mild basic conditions) .
- Oxidation with H₂O₂ or KHSO₅ to achieve the 1,1-dioxide moiety .
Optimization Strategies:
- Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, Ev 12 highlights refluxing chalcones with hydrazine hydrate at 80–100°C for pyrazoline formation.
- Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and optimize column chromatography (silica gel, ethyl acetate/hexane) .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm for bromo-fluorobenzyl groups) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., observed [M+H]⁺ at m/z 507.2 vs. theoretical 507.1) .
- X-ray Crystallography : Resolve steric effects from the 2,3-dimethylphenyl group; compare with Ev 11’s imidazothiadiazole structure (R-factor < 0.05) .
Advanced: How do substituent modifications (e.g., bromo vs. chloro, fluorobenzyl vs. methylbenzyl) influence biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Data Analysis : Apply ANOVA to distinguish substituent effects from experimental noise (e.g., p < 0.05 for fluorinated analogs) .
Advanced: How can discrepancies between in vitro and in vivo efficacy data be systematically addressed?
Methodological Answer:
- Pharmacokinetic Profiling :
- Measure metabolic stability in liver microsomes (e.g., t₁/₂ < 30 min suggests rapid clearance) .
- Use LC-MS/MS to quantify plasma concentrations in rodent models (LLOQ: 1 ng/mL) .
- Experimental Design : Follow Ev 8’s split-plot design (randomized blocks, n = 4 replicates) to control for biological variability.
Advanced: What statistical frameworks resolve contradictions in mechanistic data (e.g., conflicting enzyme inhibition vs. transcriptional modulation results)?
Methodological Answer:
- Multivariate Analysis : Apply PCA or PLS-DA to identify latent variables linking structural features to divergent mechanisms .
- Hypothesis Testing : Use Bayesian networks to model conditional dependencies (e.g., fluorobenzyl group → kinase inhibition → downstream transcriptional changes) .
Advanced: How can environmental fate studies be integrated into early-stage research for this compound?
Methodological Answer:
- Environmental Stability Assays :
- Ecotoxicology : Use Daphnia magna acute toxicity assays (EC₅₀) aligned with Ev 10’s INCHEMBIOL protocols .
Table 1: Experimental Design Parameters for In Vivo Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
